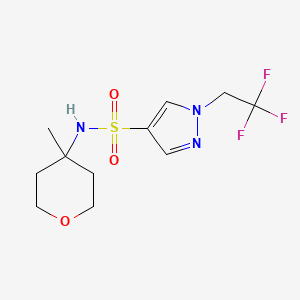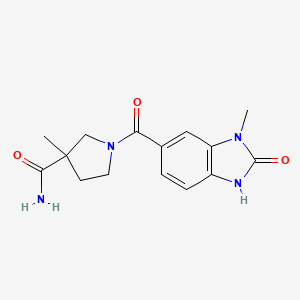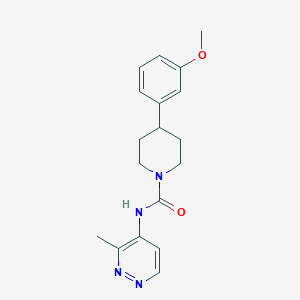
3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrazole-based inhibitor that has shown promising results in the inhibition of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide involves the binding of the compound to the active site of the target enzyme or protein. This binding inhibits the activity of the enzyme or protein, leading to a reduction in the production of the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide are dependent on the target enzyme or protein being inhibited. The inhibition of cyclooxygenase-2, for example, leads to a reduction in the production of inflammatory mediators, which can result in a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide in lab experiments include its ability to selectively inhibit specific enzymes and proteins, which can lead to a reduction in unwanted side effects. The limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research involving 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide. These include the development of more potent and selective inhibitors, the investigation of its potential applications in the treatment of various diseases, and the exploration of its potential as a tool for studying enzyme and protein function.
In conclusion, 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide is a promising compound with potential applications in various fields of scientific research. Its ability to selectively inhibit specific enzymes and proteins makes it a valuable tool for studying enzyme and protein function and has potential applications in the treatment of various diseases. Further research is needed to determine its safety and efficacy and to develop more potent and selective inhibitors.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide involves the reaction of cyclohexyl isocyanate with 1,5-dimethylpyrazole-4-sulfonyl chloride followed by the addition of 1-methylpyrazole-4-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a base.
Applications De Recherche Scientifique
The potential applications of 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide in scientific research are vast. This compound has shown promising results in the inhibition of various enzymes and proteins such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition has potential applications in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11-14(9-17-21(11)3)25(23,24)19-16(22)13-10-20(2)18-15(13)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEFVRSTOVZQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC(=O)C2=CN(N=C2C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B7359648.png)
![N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359651.png)
![1-[2-(4-Hydroxy-2-methylpyrrolidin-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7359654.png)


![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)

![1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone](/img/structure/B7359702.png)
![1-[(3-Methylphenyl)methylsulfonyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one](/img/structure/B7359707.png)
![2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B7359713.png)
![2-[4-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B7359719.png)
![N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide](/img/structure/B7359727.png)
![6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B7359732.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359735.png)